![molecular formula C16H20N2O4S B13560532 tert-butylN-[(6-sulfamoylnaphthalen-2-yl)methyl]carbamate](/img/structure/B13560532.png)
tert-butylN-[(6-sulfamoylnaphthalen-2-yl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-ButylN-[(6-sulfamoylnaphthalen-2-yl)methyl]carbamate is a chemical compound with the molecular formula C16H20N2O4S and a molecular weight of 336.41 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a sulfamoyl group, and a naphthalene ring. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of tert-butylN-[(6-sulfamoylnaphthalen-2-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a naphthalene derivative containing a sulfamoyl group. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine . The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure the completion of the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
tert-ButylN-[(6-sulfamoylnaphthalen-2-yl)methyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often result in the formation of amine derivatives.
Substitution: Substitution reactions can occur at the naphthalene ring or the sulfamoyl group. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Scientific Research Applications
tert-ButylN-[(6-sulfamoylnaphthalen-2-yl)methyl]carbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology: This compound is used in biochemical studies to investigate enzyme interactions and protein modifications. Its sulfamoyl group can mimic the structure of certain biological molecules, making it useful in studying enzyme inhibition.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butylN-[(6-sulfamoylnaphthalen-2-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The naphthalene ring provides hydrophobic interactions, enhancing the binding affinity of the compound to its targets.
Comparison with Similar Compounds
tert-ButylN-[(6-sulfamoylnaphthalen-2-yl)methyl]carbamate can be compared with other similar compounds, such as:
tert-ButylN-[(6-sulfamoylnaphthalen-2-yl)methyl]urea: This compound has a similar structure but contains a urea group instead of a carbamate group. The presence of the urea group can alter the compound’s reactivity and binding properties.
tert-ButylN-[(6-sulfamoylnaphthalen-2-yl)methyl]sulfonamide: This compound contains a sulfonamide group, which can affect its solubility and interaction with biological targets.
tert-ButylN-[(6-sulfamoylnaphthalen-2-yl)methyl]amine: This compound has an amine group, which can influence its basicity and reactivity in chemical reactions
The uniqueness of this compound lies in its combination of a carbamate group, a sulfamoyl group, and a naphthalene ring, providing a distinct set of chemical properties and reactivity.
Properties
Molecular Formula |
C16H20N2O4S |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
tert-butyl N-[(6-sulfamoylnaphthalen-2-yl)methyl]carbamate |
InChI |
InChI=1S/C16H20N2O4S/c1-16(2,3)22-15(19)18-10-11-4-5-13-9-14(23(17,20)21)7-6-12(13)8-11/h4-9H,10H2,1-3H3,(H,18,19)(H2,17,20,21) |
InChI Key |
LRWZYKVGLYYBAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]piperidine hydrochloride](/img/structure/B13560451.png)
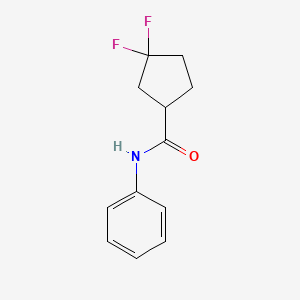
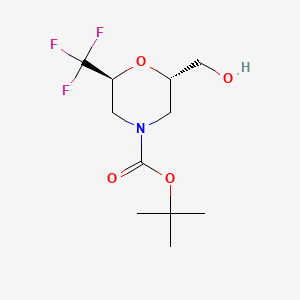
![N-[(3S,4R)-3-[4-(hydroxymethyl)-1H-1,3-benzodiazol-2-yl]piperidin-4-yl]acetamidehydrochloride](/img/structure/B13560475.png)
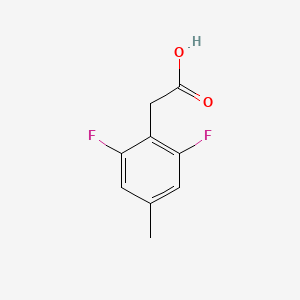

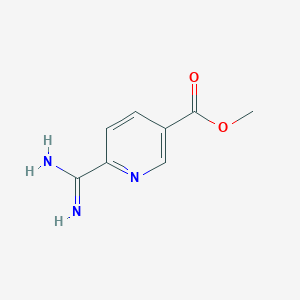

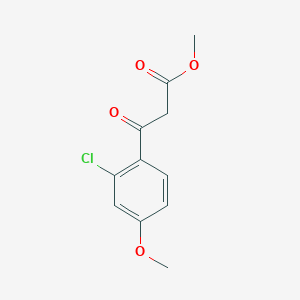
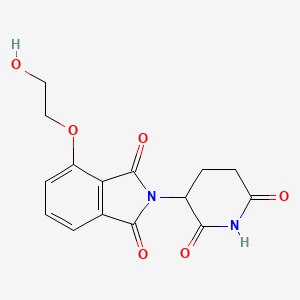

![[3-(3-amino-4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13560507.png)
![4-(6-Chloro-5-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13560511.png)

